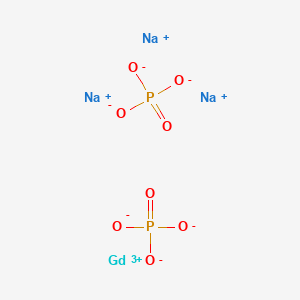

Gadolinium trisodium bis(phosphate)

Description

Properties

CAS No. |

55859-86-4 |

|---|---|

Molecular Formula |

GdNa3O8P2 |

Molecular Weight |

416.2 g/mol |

IUPAC Name |

trisodium;gadolinium(3+);diphosphate |

InChI |

InChI=1S/Gd.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

InChI Key |

AOFOLCFFFKNBON-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Gd+3] |

Origin of Product |

United States |

Synthetic Methodologies for Gadolinium Trisodium Bis Phosphate and Diverse Gadolinium Phosphate Architectures

Solid-State Reaction Routes for Phosphate (B84403) Compounds

Solid-state reactions represent a conventional and widely utilized method for preparing a variety of gadolinium-phosphate materials. This technique typically involves the intimate mixing of solid precursors, such as gadolinium oxide (Gd₂O₃) and a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), followed by heating at elevated temperatures. researchgate.net The high thermal energy drives the diffusion of ions and subsequent reaction to form the desired phosphate compound.

For instance, the synthesis of gadolinium ultraphosphate (GdP₅O₁₄) has been successfully achieved through the solid-state reaction of Gd₂O₃ and (NH₄)₂HPO₄. researchgate.net The reaction temperature plays a crucial role in determining the crystalline form of the product. Heating at 700 °C yields the monoclinic form of GdP₅O₁₄, while a higher temperature of 900 °C results in the orthorhombic modification. researchgate.net The molar ratio of the reactants is another critical parameter that can be varied to target different gadolinium phosphate phases. researchgate.net This method is also employed in the synthesis of gadolinium oxysulfide phosphors, where gadolinium oxide precursors are subjected to a solid-state sulfidation reaction. mdpi.com

Key Features of Solid-State Synthesis:

High Temperatures: Necessary to overcome the energy barriers for solid-state diffusion and reaction.

Precursor Control: The choice and stoichiometry of starting materials dictate the final product.

Phase Engineering: Reaction temperature and atmosphere can be tuned to obtain specific crystalline phases. researchgate.netmdpi.com

Solution-Phase Precipitation Techniques for Phosphate Compounds

Solution-phase precipitation offers a versatile and often low-temperature alternative to solid-state methods for synthesizing gadolinium-phosphate compounds. This approach involves dissolving soluble gadolinium salts and phosphate precursors in a suitable solvent, typically water, and then inducing precipitation of the desired product by controlling the solution conditions. nih.govresearchgate.net

Controlled Precipitation from Aqueous Media

Controlled precipitation from aqueous solutions is a common strategy for producing hydrated gadolinium phosphates. researchgate.net In a typical procedure, a solution of a high-purity gadolinium salt, such as gadolinium nitrate (B79036) or gadolinium chloride, is reacted with phosphoric acid or a soluble phosphate salt. researchgate.netnih.gov This leads to the formation of hydrated gadolinium phosphate (GdPO₄·H₂O) as a precipitate due to its extremely low solubility in water. researchgate.net The resulting hydrated powders can then be calcined at high temperatures (800-1000 °C) to yield anhydrous GdPO₄ with a monazite (B576339) crystal structure. researchgate.net

This method allows for the synthesis of various gadolinium-substituted phosphate ceramics. For example, gadolinium-substituted tricalcium phosphate (TCP) powders have been synthesized by precipitation from aqueous solutions of calcium and gadolinium salts. nih.gov The resulting precipitate is then filtered, dried, and heat-treated to obtain the final ceramic powder. nih.gov

Influence of pH and Precursor Concentration on Morphology and Purity

The pH of the reaction medium and the concentration of the precursor solutions are critical parameters that significantly influence the morphology, particle size, and purity of the precipitated gadolinium-phosphate materials.

The pH affects the speciation of phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn influences the reaction kinetics and the composition of the precipitate. usf.edu Studies on the precipitation of calcium phosphate have shown that the presence of gadolinium ions, even at low concentrations, can markedly reduce the induction time for precipitation and alter the morphology and composition of the resulting particles. nih.gov In a study on the gadolinium-phosphate system, different precipitation patterns, including horizontal spreading, irregular and regular tube growth, and popping regimes, were observed by varying the precursor concentrations. researchgate.net

The concentration of gadolinium and phosphate precursors also plays a direct role. For instance, in the synthesis of gadolinium-doped hydroxyapatite (B223615), the interaction between Gd³⁺ and PO₄³⁻ can inhibit the formation of other phases like carbonate. researchgate.net The particle size and shape of hydrated lanthanide phosphates, including those of gadolinium, can be controlled by adjusting the pH from approximately 1 to 10 using ammonium hydroxide (B78521) after mixing lanthanide nitrate or citrate (B86180) solutions with dilute phosphoric acid. researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline gadolinium-phosphate materials with controlled morphology and size. These methods involve carrying out the chemical reaction in a closed vessel, typically a Teflon-lined autoclave, under elevated temperature and pressure. mdpi.com The solvent can be water (hydrothermal) or an organic solvent (solvothermal).

Hydrothermal Synthesis: This technique is characterized by reaction temperatures typically above 150 °C and reaction times ranging from 6 to 24 hours. mdpi.com It offers several advantages, including the production of highly homogeneous, reproducible, and pure hydroxide products which can be precursors to phosphates. mdpi.com For example, phase equilibria in the LaPO₄–YPO₄–(H₂O) system, which is related to gadolinium phosphates, have been studied under hydrothermal conditions at approximately 230 °C. researchgate.net

Solvothermal Synthesis: This method is analogous to the hydrothermal route but uses non-aqueous solvents. It has been employed to prepare gadolinium hydroxide nanorods by the decomposition of a gadolinium oleate (B1233923) precursor. researchgate.net These nanorods can then be further processed. The choice of solvent and other reaction parameters can significantly influence the resulting product's characteristics.

Other Advanced Synthetic Pathways for Gadolinium-Phosphate Materials

Beyond the more conventional methods, advanced synthetic strategies are being explored to create gadolinium-phosphate materials with unique properties.

Mechano-chemical Activation in Phosphate System Preparation

Mechano-chemical activation is a solid-state synthesis technique that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. This method has been successfully applied to the synthesis of gadolinium-substituted tricalcium phosphate (Gd-TCP). nih.gov

In this process, the solid reactants are milled together, and the intense mechanical forces lead to a reduction in particle size, an increase in surface area, and the formation of defects, all of which enhance reactivity. nih.gov For Gd-TCP synthesis, this method has been shown to influence the phase composition of the final product after heat treatment. For example, Gd-TCP prepared via mechanochemical activation contained a higher percentage of apatite/chlorapatite phases compared to that prepared by precipitation. nih.gov The particle size of the resulting powders also differs significantly, with mechanochemical activation yielding larger particles (hundreds of nanometers) compared to the smaller particles (tens of nanometers) obtained from precipitation. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methods for Gadolinium-Phosphate Materials

| Synthesis Method | Typical Precursors | Key Parameters | Advantages | Disadvantages | Resulting Materials |

| Solid-State Reaction | Gadolinium oxide, Ammonium phosphates researchgate.net | Temperature, Molar ratio researchgate.net | Simple, Scalable | High temperatures required, Potential for inhomogeneous products | Gadolinium ultraphosphate (GdP₅O₁₄) researchgate.net, Gadolinium oxysulfide phosphors mdpi.com |

| Solution-Phase Precipitation | Gadolinium nitrate/chloride, Phosphoric acid researchgate.net | pH, Precursor concentration, Temperature researchgate.netnih.gov | Low temperature, Good control over composition | Solvent removal needed, Potential for impurities | Hydrated gadolinium phosphate (GdPO₄·H₂O) researchgate.net, Gadolinium-substituted tricalcium phosphate nih.gov |

| Hydrothermal/ Solvothermal | Gadolinium salts, Phosphate sources mdpi.com | Temperature, Pressure, Solvent, Reaction time mdpi.com | High crystallinity, Control over morphology | Requires specialized equipment (autoclaves) | Crystalline gadolinium phosphates, Gadolinium hydroxide nanorods researchgate.net |

| Mechano-chemical Activation | Gadolinium salts, Calcium phosphates nih.gov | Milling time, Milling speed | Room temperature reaction, Novel phase formation | Can introduce contamination from milling media, Requires high-energy mills | Gadolinium-substituted tricalcium phosphate nih.gov |

Polyol-Mediated Synthesis of Gadolinium Oxide/Phosphate Hybrids

The polyol-mediated synthesis is a versatile solution-phase method for the preparation of a variety of inorganic nanomaterials, including gadolinium oxide and its phosphate hybrids. researchgate.net This approach utilizes polyols, such as diethylene glycol (DEG) or ethylene (B1197577) glycol, which serve as both the solvent and a reducing or stabilizing agent. researchgate.netresearchgate.net The high boiling points of polyols allow for reactions to be carried out at elevated temperatures, facilitating the formation of crystalline structures.

In a typical synthesis of gadolinium oxide nanoparticles via the polyol route, a gadolinium precursor is dissolved in a polyol and heated. researchgate.net This process can be modified to incorporate phosphate groups, leading to the formation of gadolinium oxide/phosphate hybrids. For instance, the introduction of phosphoric acid or phosphate salts into the reaction mixture can result in the co-precipitation of gadolinium phosphate alongside gadolinium oxide, or the surface functionalization of gadolinium oxide nanoparticles with phosphate moieties. researchgate.netresearchgate.net

The polyol itself can play a role in the final composition. For example, a modified polyol method has been used to produce gadolinium oxide-diethylene glycol (Gd₂O₃-DEG) complexes. researchgate.net The use of chelating agents like citric acid in conjunction with a polyol (ethylene glycol) in a hydrothermal setting has been shown to produce gadolinium phosphate (GdPO₄) nanocrystals. researchgate.net The size of these nanocrystals can be controlled by varying the concentration of the chelating agent. researchgate.net

Table 1: Parameters in Polyol-Mediated Synthesis of Gadolinium-Based Nanomaterials

| Parameter | Role/Effect | Example | Reference |

| Polyol Type | Solvent, Stabilizer, Reducing Agent | Diethylene Glycol (DEG), Ethylene Glycol | researchgate.netresearchgate.net |

| Precursors | Source of Gadolinium | Gadolinium Nitrates, Gadolinium Chlorides | researchgate.netresearchgate.net |

| Chelating Agent | Controls Nanoparticle Size | Citric Acid | researchgate.net |

| Temperature | Influences Crystallinity and Phase | 800-1000 °C for GdPO₄ crystallization | researchgate.net |

Sonochemical Reaction Contributions to Material Synthesis

Sonochemistry utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. mdpi.com This energy generates, grows, and implodes cavitation bubbles in a liquid medium, creating localized hot spots with extremely high temperatures and pressures. mdpi.com These conditions can drive chemical reactions that might not occur under conventional settings.

The application of sonochemistry to the synthesis of gadolinium-phosphate materials offers several advantages, including increased reaction rates, enhanced mass transfer, and the ability to produce nanostructured materials with a uniform size distribution. For example, the synthesis of gadolinium phosphate-polyaniline (Gd-PANI) composites involves the use of an ultrasonic nebulizer to mix gadolinium phosphate in distilled water before the polymerization of aniline. researchgate.net This ultrasonic treatment helps to create a fine and homogenous dispersion of the gadolinium phosphate particles within the polymer matrix.

Furthermore, sonochemical methods have been employed for the synthesis of gadolinium-doped zinc oxide (ZnO) nanoparticles. nih.gov In this process, the use of ultrasound in the presence of surfactants like PVP or CTAB influences the crystallite size, morphology, and band gap of the resulting nanoparticles. nih.gov While not a direct synthesis of gadolinium phosphate, this demonstrates the utility of sonochemistry in incorporating gadolinium into various material lattices. The principles of sonochemistry, such as enhanced mixing and activation of precursors, are directly applicable to the synthesis of complex phosphate compounds.

Design and Optimization of Synthetic Parameters for Tailored Materials

The design and optimization of synthetic parameters are critical for producing gadolinium-phosphate materials with desired properties. The choice of synthesis method and the specific reaction conditions can significantly influence the phase composition, crystal structure, particle size, and morphology of the final product.

For instance, in the synthesis of gadolinium-substituted tricalcium phosphates, both the synthesis method (precipitation from aqueous solutions versus mechano-chemical activation) and the concentration of the gadolinium precursor have been shown to affect the final product's characteristics. nih.gov The precipitation method, involving the reaction of calcium nitrate and diammonium phosphate in the presence of a gadolinium salt, yields a product with a different phase composition compared to the product of mechano-chemical activation. nih.gov

The thermal stability and specific surface area of the synthesized powders are also dependent on the synthetic route. nih.gov Heat treatment, or calcination, at specific temperatures is often a necessary step to achieve the desired crystalline phase. For example, hydrated gadolinium phosphate (GdPO₄·H₂O) transforms into the monoclinic monazite structure upon calcination at temperatures between 800 and 1000 °C. researchgate.net

The pH of the reaction medium is another crucial parameter. The formation of gadolinium complexes and the precipitation of gadolinium salts are highly pH-dependent. Adjusting the pH can be used to control the rate of reaction and the nature of the product formed. researchgate.net

Table 2: Influence of Synthetic Parameters on Gadolinium-Phosphate Material Properties

| Synthetic Parameter | Influence on Material Properties | Example | Reference |

| Synthesis Method | Phase composition, thermal stability, specific surface area | Precipitation vs. Mechano-chemical activation for Gd-TCP | nih.gov |

| Precursor Concentration | Stoichiometry and doping levels | Varying gadolinium content in Gd-TCP | nih.gov |

| Calcination Temperature | Crystal structure and phase transitions | Formation of monazite GdPO₄ at 800-1000 °C | researchgate.net |

| pH of Reaction Medium | Reaction rate and product formation | Adjusting pH to 2.0 for Gd(III) solution preparation | researchgate.net |

| Use of Surfactants | Morphology and particle size control | PVP/CTAB in sonochemical synthesis of Gd-doped ZnO | nih.gov |

Coordination Chemistry and Intermolecular Interactions of Gadolinium Iii in Phosphate Rich Environments

Fundamental Principles of Gadolinium(III)-Phosphate Binding and Chelation

The binding of Gadolinium(III) to phosphate (B84403) is a dynamic process influenced by the ligand structure encasing the metal ion, the thermodynamic driving forces, and the kinetic barriers to complex formation and dissociation.

The design of ligands for chelating Gadolinium(III) is a strategic endeavor aimed at creating highly stable and kinetically inert complexes. d-nb.info The primary goal is to prevent the release of the potentially toxic free Gd³⁺ ion. researchgate.net Several key principles guide the synthesis of these ligands, particularly for interactions in phosphate-containing environments.

High Coordination Number: Gd³⁺ favors coordination numbers of 8 or 9. nih.govstanford.edu Effective ligands are typically octadentate, meaning they provide eight donor atoms to coordinate with the metal ion. d-nb.infonih.gov This leaves one coordination site available for a water molecule, which is crucial for applications like magnetic resonance imaging (MRI), or for interaction with other species like phosphate. d-nb.infonih.gov

Hard Donor Atoms: As a "hard" Lewis acid, Gd³⁺ preferentially binds to "hard" Lewis bases. nih.gov Ligands are therefore designed with hard donor atoms, primarily negatively charged oxygen atoms (from carboxylate or phosphonate groups) and nitrogen atoms (from amines), which form strong electrostatic interactions with the Gd³⁺ ion. nih.govresearchgate.net

The Chelate Effect: Multidentate ligands that form multiple five- or six-membered rings with the metal ion create complexes that are entropically much more stable than those formed by an equivalent number of monodentate ligands. This is known as the chelate effect. nih.gov

Macrocyclic vs. Linear Structures: Ligands can be either linear (acyclic) or macrocyclic. Macrocyclic ligands, such as DOTA and its derivatives, pre-organize the donor atoms in a cavity that fits the Gd³⁺ ion, leading to exceptionally high thermodynamic stability and, more importantly, kinetic inertness. researchgate.netnih.gov Linear ligands like DTPA are more flexible and form complexes more rapidly, but these complexes are generally less stable and more prone to dissociation compared to their macrocyclic counterparts. nih.govnih.gov

The stability of a gadolinium complex is quantified by its thermodynamic stability constant (log KGdL) and its conditional stability constant (log K' or log Keff).

Thermodynamic Stability (log KGdL): This value represents the equilibrium constant for the formation of the complex from the free metal ion and the fully deprotonated ligand under standard conditions. researchgate.net Macrocyclic complexes generally exhibit higher thermodynamic stability (log KGdL ~20-25) compared to linear ones (log KGdL ~16–22). qeios.com For example, a Gd(III) complex with a hexadentate tripodal ligand containing three 3,4-HOPO chelating moieties shows a very high stability with a log βGdL of 26.59. researchgate.net

Conditional Stability (log Keff): This is a more biologically relevant parameter as it describes the stability of the complex at a specific pH, typically physiological pH 7.4. qeios.comnih.gov It accounts for the competition between the Gd³⁺ ion and protons (H⁺) for the ligand's donor atoms. nih.gov Because ligands like DOTA are very basic, there is strong competition from protons at pH 7.4, which can lower the conditional stability constant by several orders of magnitude compared to the thermodynamic constant. nih.gov In contrast, for less basic ligands, the conditional constant is closer to the thermodynamic one. nih.gov

In phosphate-rich environments, the system becomes more complex. The presence of phosphate anions introduces a competing equilibrium, as free Gd³⁺ readily precipitates as insoluble gadolinium phosphate. nih.govunica.it Therefore, even a complex with a high thermodynamic stability constant will dissociate to a small extent, and the released Gd³⁺ can be trapped by phosphate, shifting the equilibrium towards further dissociation according to Le Chatelier's Principle. nih.gov

| Complex Type | Example Ligand | Thermodynamic Stability (log KGdL) | Conditional Stability (log Keff at pH 7.4) | Reference |

|---|---|---|---|---|

| Macrocyclic | DOTA | ~25 | ~18.8 | nih.govresearchgate.net |

| Macrocyclic | HP-DO3A | - | 17.2 | nih.gov |

| Linear | DTPA | ~22 | 18.4 | nih.gov |

| Linear | DTPA-BMA | ~17 | - | nih.gov |

While thermodynamic stability describes the equilibrium position of a complex, kinetic inertness refers to the speed at which this equilibrium is reached, i.e., the rate of dissociation. researchgate.netnih.gov For in vivo applications, kinetic inertness is often considered the more critical parameter for safety. nih.govresearchgate.net A complex can be thermodynamically unstable yet dissociate very slowly (kinetically inert), or be thermodynamically stable but dissociate quickly (kinetically labile).

Dissociation Rates: Macrocyclic complexes are significantly more kinetically inert than linear ones. The dissociation rates for macrocyclic Gd³⁺ chelates are about 1000 times lower than for complexes of open-chain derivatives. researchgate.net This rigidity prevents the ligand from easily "unwrapping" from the metal ion. researchgate.net

Dissociation Mechanisms: The dissociation of a gadolinium chelate can be facilitated by several pathways:

Acid-assisted dissociation: In acidic conditions, protons compete with Gd³⁺ for the ligand's binding sites, accelerating dissociation. nih.govresearchgate.net While the proton concentration at physiological pH is low, this mechanism becomes more relevant in localized acidic microenvironments. researchgate.net

Transmetallation: Endogenous metal ions like zinc (Zn²⁺), copper (Cu²⁺), and calcium (Ca²⁺) can compete for the ligand, displacing the Gd³⁺ ion. qeios.comnih.gov

Anion-assisted dissociation: Anions like phosphate can directly interact with the gadolinium complex. High concentrations of phosphate have been shown to significantly increase the dissociation rate of linear complexes like Gd(DTPA)²⁻. researchgate.netnih.gov Increasing phosphate levels in human serum from ~1 mM to ~10 mM was found to increase the initial Gd³⁺ release rate from Gd(DTPA)²⁻ by a factor of 30. researchgate.net In contrast, macrocyclic complexes remained stable even at elevated phosphate levels. nih.gov

The slow dissociation rate of kinetically inert complexes is crucial, as it allows for the complex to be excreted from the body before a significant amount of free Gd³⁺ can be released and precipitate with endogenous phosphates. researchgate.net

Water Exchange Dynamics and Inner-Sphere Hydration Number in Gadolinium-Phosphate Complexes

The trivalent gadolinium ion in aqueous solution typically has 8 or 9 water molecules in its first coordination sphere. nih.gov When chelated by an octadentate ligand, one coordination site usually remains occupied by a single, rapidly exchanging water molecule. nih.govd-nb.infonih.gov This inner-sphere water molecule and its exchange dynamics are central to the properties of these complexes.

Hydration Number (q): The number of inner-sphere water molecules is denoted by 'q'. mri-q.com For most Gd³⁺-based chelates used in medical imaging, q=1. stanford.edu However, ligand design can alter this number. Increasing 'q' can enhance certain properties but often comes at the cost of decreased thermodynamic and kinetic stability. mri-q.com The hydration number can be determined experimentally using methods such as phosphorescence lifetime measurements of analogous Europium(III) complexes or through advanced techniques like ¹⁷O ENDOR spectroscopy. nih.govexlibrisgroup.com

Water Exchange Rate (kex): The inner-sphere water molecule exchanges with water molecules from the bulk solvent at a specific rate (kex). This rate is a critical parameter influencing the efficacy of Gd³⁺ complexes as MRI contrast agents. mdpi.com The exchange mechanism and its rate are influenced by the structure and rigidity of the surrounding chelate. manchester.ac.uknih.gov

The presence of phosphate ions can directly impact these parameters. Phosphate can compete with water for the open coordination site on the gadolinium ion. rsc.org In a model system using the Gd-TREN-MAM complex, which has two open coordination sites (q=2) at neutral pH, the binding of a single phosphate ion displaces both inner-sphere water molecules to form a ternary complex. nih.govacs.org This displacement of water upon phosphate binding is a key feature that can be exploited in the design of responsive systems. rsc.org

pH-Dependent Interactions and Speciation of Gadolinium(III) with Phosphate Ions

The interaction between Gadolinium(III) and phosphate is highly sensitive to pH. This is because the speciation of both the phosphate anion and the gadolinium complex's ligand is pH-dependent.

Phosphate exists in different protonation states depending on the pH: H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻. Similarly, the carboxylate and amine groups of the chelating ligand can be protonated at low pH, affecting their ability to bind Gd³⁺. nih.gov

Studies on specific gadolinium complexes designed for phosphate sensing demonstrate a strong pH-dependent binding affinity. For the Gd-TREN-MAM complex, binding to phosphate is strong at neutral pH, but the complex formation is completely reversed, and the phosphate is released below pH 2. nih.govacs.org This pH-switchable behavior is attributed to the protonation of the phosphate ion and potentially the ligand at low pH, which disrupts the coordination to the Gd³⁺ center. This pH dependency is crucial for developing systems that can capture phosphate from neutral waters and release it in an acidic environment for recycling. researchgate.net

The stability of some gadolinium-porphyrin complexes has also shown pH dependence in phosphate-containing solutions. While stable at pH 7.4 in phosphate-buffered saline, one such complex showed signs of decomplexation at pH 5.5 after 24 hours. acs.org

Selective Phosphate Binding and Release Mechanisms using Gadolinium Complexes

The strong affinity of the hard Gd³⁺ ion for the hard oxygen donors of phosphate can be harnessed to create receptors for the selective removal of phosphate from aqueous solutions. The key challenge is to design a complex that is stable enough to not release free Gd³⁺ but can reversibly bind phosphate.

A successful example is the Gd-TREN-MAM complex, which has two open coordination sites available for anion binding. nih.govacs.org This complex exhibits high selectivity for phosphate over a range of other common anions.

Selective Binding: The selectivity arises from the specific coordination chemistry of the Gd³⁺ center within the ligand pocket. The size, charge, and geometry of the binding site are tailored to favor phosphate. Gd-TREN-MAM shows high affinity for phosphate (Kₐ = 1.3 × 10⁴ M⁻¹) at neutral pH. nih.govacs.org

Release Mechanism: The release of the bound phosphate is triggered by a change in pH. By lowering the pH to below 2, the phosphate is completely released. nih.govacs.org Crucially, the Gd³⁺ ion remains securely bound by the TREN-MAM ligand even under these strongly acidic conditions. This allows the complex to be recycled for multiple catch-and-release cycles. nih.govacs.org

| Anion | Selectivity relative to Phosphate | Reference |

|---|---|---|

| Phosphate (HPO₄²⁻/H₂PO₄⁻) | High Affinity | nih.govacs.org |

| Bicarbonate (HCO₃⁻) | Low Affinity | nih.govacs.org |

| Sulfate (B86663) (SO₄²⁻) | Low Affinity | nih.govacs.org |

| Nitrate (B79036) (NO₃⁻) | Low Affinity | nih.govacs.org |

| Chloride (Cl⁻) | Low Affinity | nih.govacs.org |

| Arsenate (AsO₄³⁻) | Some Affinity (lower than phosphate) | nih.govacs.org |

This pH-driven mechanism provides a basis for designing advanced systems for environmental remediation, specifically for the removal and recovery of phosphate from surface waters to combat eutrophication. nih.govacs.org

Interfacial Adsorption of Phosphate-Containing Ligands on Gadolinium-Oxide Surfaces

The interaction between phosphate-containing ligands and gadolinium-oxide (Gd₂O₃) surfaces represents a critical area of study in the surface modification of nanomaterials. The process is characterized by the formation of strong, stable bonds, making phosphate-based molecules effective anchoring groups for functionalizing gadolinium-oxide nanoparticles and thin films.

The primary mechanism governing the attachment of phosphate ligands to hydroxylated metal oxide surfaces is ligand exchange. usda.govnih.govresearchgate.net In this process, the phosphate group directly displaces surface hydroxyl (-OH) groups, forming an inner-sphere complex with the gadolinium ions at the material's surface. usda.gov This creates a direct, covalent Gd-O-P bond, which is significantly more robust than the bonds formed by other common anchoring groups. acs.orgresearchgate.net

Research has demonstrated the superior reactivity of phosphate groups with Gd₂O₃ compared to silane and carboxyl groups. acs.orgresearchgate.net This strong affinity makes phosphate-containing ligands, such as polyethylene (B3416737) glycol-phosphate (PEG-phosphate), highly effective for creating stable, protective layers on gadolinium-oxide nanoparticles. acs.orgresearchgate.net The formation of this layer enhances the colloidal stability of the nanoparticles in aqueous solutions. researchgate.net

Detailed research findings on the grafting of PEG-phosphate onto ultrasmall gadolinium-oxide nanoparticles (US-Gd₂O₃) underscore the strength of this interfacial bond. acs.orgresearchgate.net

Table 1: Comparative Reactivity of Ligand Groups with Gadolinium-Oxide Surfaces

| Ligand Functional Group | Reactivity with Gd₂O₃ Surface | Bond Type | Reference |

|---|---|---|---|

| Phosphate | Strong | Inner-sphere complex (covalent) | acs.org, researchgate.net |

| Silane | Weaker than Phosphate | - | acs.org, researchgate.net |

| Carboxyl | Weaker than Phosphate | - | acs.org, researchgate.net |

The robust attachment of phosphate-based ligands to the gadolinium-oxide surface has been confirmed through various analytical techniques. X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in verifying the formation of the Gd-O-P linkage and characterizing the resulting surface layer. acs.orgresearchgate.netresearchgate.net

XPS analysis confirms the presence of phosphorus on the surface and can reveal shifts in binding energies indicative of the new chemical bond formation between the phosphate ligand and the gadolinium oxide. researchgate.netnih.gov FTIR spectra provide additional evidence, showing characteristic peaks corresponding to P-O bonds and the disappearance or shifting of bands associated with surface hydroxyl groups, which is consistent with a ligand exchange mechanism. researchgate.netnih.gov

Table 2: Spectroscopic Evidence for PEG-Phosphate Adsorption on Gd₂O₃

| Analytical Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| XPS | Detection of P 2p peak post-adsorption; shifts in O 1s and Gd 4d binding energies. | Confirms the presence of phosphate on the surface and the formation of a direct bond with gadolinium oxide. | acs.org, researchgate.net, researchgate.net |

| FTIR | Appearance of new absorption peaks corresponding to P-O and P=O vibrations. | Verifies the successful grafting of the phosphate-containing ligand onto the nanoparticle surface. | acs.org, researchgate.net, nih.gov |

Theoretical and Computational Modeling of Gadolinium Phosphate Systems

Quantum Mechanical Approaches to Electronic Structure and Bonding

Quantum mechanics (QM) offers a foundational framework for understanding the chemical bonding and electronic properties within gadolinium-phosphate structures. These methods solve approximations of the Schrödinger equation to describe the distribution of electrons and the resulting molecular energies and geometries.

Density Functional Theory (DFT) has become a important computational tool for investigating lanthanide complexes, including those involving gadolinium. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the system's energy and other properties from its electron density. This approach provides a balance between computational cost and accuracy, making it suitable for the relatively large systems involving gadolinium and phosphate (B84403) ligands.

For a gadolinium-phosphate cluster, DFT calculations can elucidate several key aspects:

Optimized Geometry: DFT can predict the most stable three-dimensional arrangement of atoms, including crucial bond lengths and angles, such as the Gd-O bond distances within the phosphate coordination. For instance, in a model of GdCl₃ linked to graphene oxide, the O–Gd bond distance was calculated to be 2.126 Å. nih.gov

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can be used to understand the nature of the chemical bonds. nih.gov This can reveal the degree of covalent versus ionic character in the gadolinium-phosphate interaction and quantify charge distribution across the molecule. NBO analysis of a gadolinium-graphene oxide model showed a significant positive charge of approximately +1.65e on the gadolinium center. nih.gov

Electronic Structure: DFT calculates molecular orbitals (e.g., HOMO and LUMO) and spin density, which are critical for understanding the magnetic and reactive properties of the complex. nih.gov The half-filled 4f shell of the Gd³⁺ ion, with its seven unpaired electrons, is a central feature that these calculations address. chimia.ch

DFT studies are typically performed on model clusters representing the core chemical environment. For Gadolinium trisodium (B8492382) bis(phosphate), a representative model might include the Gd³⁺ ion coordinated by one or two phosphate groups and potentially inner-sphere water molecules, with sodium ions as counterions.

Interactive Table 1: Representative Data from a Hypothetical DFT Calculation on a Gadolinium-Phosphate Model Cluster

| Parameter | Predicted Value | Significance |

| Gd-O (Phosphate) Bond Length | 2.2 - 2.5 Å | Indicates the strength and nature of the primary coordination bond. |

| O-P-O Bond Angle | 105° - 115° | Reveals the geometry of the phosphate ligand upon coordination. |

| NBO Charge on Gd | +1.6 to +2.0 e | Quantifies the ionic character of the gadolinium center. |

| Binding Energy | - | Determines the thermodynamic stability of the complex formation. |

| Spin Density on Gd | ~7.0 | Confirms the high-spin S = 7/2 state of the Gd(III) ion. |

Molecular Dynamics Simulations of Gadolinium-Phosphate Interactions in Solution and Solid State

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations are used to model the movement and interactions of atoms and molecules over time. chimia.ch By solving Newton's equations of motion for a system, MD provides a detailed picture of dynamic processes in both solution and the solid state. This is particularly relevant given that free gadolinium ions have a high affinity for phosphate, leading to the precipitation of insoluble gadolinium phosphate in aqueous environments. nih.govnih.gov

In the context of Gadolinium trisodium bis(phosphate), MD simulations can explore:

Solvation and Ion Pairing: In solution, MD can model how water molecules arrange around the gadolinium and phosphate ions, forming distinct solvation shells. It can also simulate the association of Na⁺ counterions with the negatively charged phosphate groups.

Complex Dynamics: MD simulations reveal the flexibility of the gadolinium-phosphate complex, including vibrational modes and conformational changes. For other gadolinium chelates, MD has been used to observe symmetry changes in the Gd³⁺ coordination polyhedron over time, which can influence the complex's properties. chimia.ch

Aggregation and Precipitation: In the solid state or at high concentrations in solution, MD can be used to simulate the initial stages of aggregation and the formation of the extended lattice structure of insoluble gadolinium phosphate. This is crucial for understanding the material's formation and stability. nih.gov Recent MD studies on other gadolinium complexes, such as [Gd(DOTA)]⁻, have explored their interactions with lipid membranes, demonstrating how the complex can insert itself into a bilayer while maintaining its inner-sphere water molecule. acs.org

A classical force field, a set of parameters and potential energy functions that describe the interactions between atoms, is essential for these simulations. chimia.ch Developing an accurate force field for gadolinium-phosphate interactions is a critical step that often relies on data from quantum mechanical calculations.

Theoretical Models for Paramagnetic Relaxation Enhancement in Gadolinium(III) Systems (e.g., Solomon-Bloembergen-Morgan (SBM) Theory and its Extensions)

Gadolinium(III) is highly paramagnetic due to its seven unpaired electrons and a symmetric S-state electronic configuration, which leads to a relatively slow electronic relaxation rate. stanford.edu This property makes it effective at enhancing the relaxation rates of nearby nuclear spins, a phenomenon central to its application in magnetic resonance imaging (MRI). The Solomon-Bloembergen-Morgan (SBM) theory provides the primary theoretical framework for describing this paramagnetic relaxation enhancement (PRE). stanford.edumri-q.comnih.gov

The SBM theory breaks down the relaxation contribution into several components, primarily the inner-sphere and outer-sphere mechanisms:

Inner-Sphere Relaxation: This mechanism concerns water molecules that are directly coordinated to the gadolinium ion. nih.gov The relaxation of these water protons is governed by dipolar interactions modulated by several time-dependent factors, as described by the Solomon-Bloembergen equations. mriquestions.com Key parameters include:

q: The number of inner-sphere water molecules.

τₘ: The residence lifetime of a water molecule in the inner coordination sphere. nih.gov

τᵣ: The rotational correlation time, which describes how quickly the Gd(III) complex tumbles in solution. nih.gov

T₁ₑ, T₂ₑ: The longitudinal and transverse electronic spin relaxation times of the gadolinium ion itself. These are influenced by the modulation of the zero-field splitting (ZFS). nih.govnih.gov

Outer-Sphere Relaxation: This component accounts for the relaxation of water molecules that are not directly bound to the gadolinium ion but diffuse past it. nih.gov The Hwang-Freed hard-sphere model is one approach used to describe this contribution, which depends on the diffusion coefficient of water and the distance of closest approach to the complex. nih.gov

The SBM theory combines these effects and includes the field-dependent nature of the electronic relaxation rates, providing a comprehensive model that connects the microscopic molecular properties of a gadolinium complex to its observed ability to enhance relaxation (relaxivity). stanford.edunih.gov Extensions to the theory account for more complex motions and interactions within the system.

Interactive Table 2: Key Parameters in SBM Theory for Gadolinium(III) Complexes

| Parameter | Symbol | Description | Typical Value Range for Gd(III) Complexes |

| Hydration Number | q | Number of directly coordinated water molecules. | 0 - 9 (often 1 for chelates) |

| Water Residence Lifetime | τₘ | Average time a water molecule stays in the inner sphere. | 1 ns - 1 µs |

| Rotational Correlation Time | τᵣ | Time for the complex to rotate by one radian. | 50 ps - 10 ns |

| Electronic Relaxation Time | T₁ₑ | Longitudinal relaxation time of the Gd(III) electron spin. | 1 - 5 ns (at 0.34 T) nih.gov |

Predictive Modeling of Material Properties and Chemical Reactivity

Building on the foundation of quantum mechanics and molecular dynamics, predictive models can be developed to forecast the properties and reactivity of new or uncharacterized gadolinium-phosphate systems. These models often take the form of Quantitative Structure-Property Relationships (QSPR).

A key property for any gadolinium complex used in a biological context is its thermodynamic stability, which prevents the release of the toxic free Gd³⁺ ion. researchgate.net Researchers have successfully developed empirical models to predict the stability constants of Gd(III) complexes based on structural descriptors. researchgate.net For a compound like Gadolinium trisodium bis(phosphate), a similar approach could be used.

The process involves:

Data Collection: Assembling a database of known gadolinium complexes with experimentally measured stability constants and other properties.

Descriptor Calculation: Using computational methods to calculate a wide range of molecular descriptors for each complex in the database. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., charges, orbital energies).

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest (e.g., thermodynamic stability).

Validation and Prediction: Testing the model's predictive power on a set of compounds not used in the training process. Once validated, the model can be used to predict the stability and potential reactivity of new structures like Gadolinium trisodium bis(phosphate) before they are synthesized. researchgate.net

These predictive models are invaluable for screening potential new compounds, prioritizing synthetic efforts, and understanding the fundamental structural features that control the chemical behavior of gadolinium-phosphate materials.

Future Outlook and Grand Challenges in Gadolinium Trisodium Bis Phosphate Research

Development of Novel Synthetic Strategies for Tailored Morphologies and Compositions

A significant frontier in the study of Gadolinium Trisodium (B8492382) Bis(phosphate) lies in the development of sophisticated synthetic methodologies. The ability to control the size, shape, and composition of this compound at the nanoscale is paramount to unlocking its full potential. Current research on related lanthanide phosphates has demonstrated the feasibility of various techniques that could be adapted and refined for Na₃[Gd(PO₄)₂].

Hydrothermal and solvothermal methods, for instance, have shown great promise in producing uniform lanthanide phosphate (B84403) nanocrystals with controllable structures, including spherelike (0D), rodlike (1D), and polygon-like (2D) morphologies. nih.gov The precise control over reaction parameters such as temperature, pressure, solvent composition, and the ratio of precursors is crucial. For Gadolinium Trisodium Bis(phosphate), this would involve the careful manipulation of gadolinium, sodium, and phosphate sources in an aqueous or non-aqueous solvent system under controlled heating and pressure. A key challenge will be to understand and control the nucleation and growth mechanisms to achieve monodisperse nanoparticles with a narrow size distribution, which is critical for many applications. vu.lt

Furthermore, room-temperature synthesis approaches, such as the epoxide route, offer a more sustainable and energy-efficient alternative. d-nb.inforesearchgate.net This method, which relies on the slow in-situ generation of hydroxide (B78521) ions to drive precipitation, allows for fine control over particle size and shape by adjusting parameters like the choice of organic co-solvents. d-nb.inforesearchgate.net Adapting this to the synthesis of Gadolinium Trisodium Bis(phosphate) could pave the way for obtaining a wide variety of tailored nanostructures.

The table below summarizes potential synthetic strategies and their expected outcomes for tailoring the morphology of Gadolinium Trisodium Bis(phosphate).

| Synthetic Strategy | Key Parameters | Expected Morphology | Potential Advantages |

| Hydrothermal/Solvothermal | Temperature, Pressure, Solvent, Precursor Ratio | Nanorods, Nanowires, Nanoplates | High crystallinity, Control over size and shape |

| Room-Temperature Epoxide Route | Co-solvent identity and proportion, pH | Dumbbell, Urchin, and Needle shapes | Energy-efficient, "Green" synthesis |

| Aerosol-Assisted Self-Assembly | Droplet size, Concentration, Additives | Spherical, Porous, Hollow structures | Scalable production, Complex morphologies |

| Layer-by-Layer Adsorption | Concentration of deposition solutions | Dandelion-like nanostructures, Nanoneedles | Room temperature synthesis, Direct deposition on substrates |

This table is generated based on research on analogous lanthanide phosphate systems and represents a future outlook for Gadolinium Trisodium Bis(phosphate).

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand and optimize the synthesis and performance of Gadolinium Trisodium Bis(phosphate), it is imperative to move beyond conventional characterization methods. The grand challenge in this area is to observe the material's formation and behavior in real-time under operational conditions. This necessitates the application of advanced in situ and operando spectroscopic and imaging techniques.

Synchrotron-based methods are poised to play a pivotal role. Techniques like micro-X-ray Fluorescence (μ-XRF) and micro-X-ray Absorption Near Edge Structure (μ-XANES) can provide spatially resolved elemental and chemical speciation information. udel.edu This would allow researchers to map the distribution of gadolinium, sodium, and phosphorus during synthesis and to probe the local coordination environment of the gadolinium ions, which is crucial for understanding the material's properties. udel.eduresearchgate.net

The following table outlines advanced characterization techniques and the specific insights they can provide for Gadolinium Trisodium Bis(phosphate) research.

| Characterization Technique | Type | Information Gained | Relevance to Research |

| Synchrotron μ-XRF/μ-XANES | In Situ / Ex Situ | Elemental distribution, Local coordination of Gd, Oxidation state | Understanding synthesis, phase purity, and structure |

| Operando Raman/IR Spectroscopy | Operando | Real-time changes in vibrational modes, Structural evolution | Elucidating reaction mechanisms in catalysis and other applications |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Ex Situ | Atomic-scale structure, Crystal defects, Morphology | Correlating synthesis parameters with final nanostructure |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Ex Situ | Local environment of Gd³⁺ ions, Spin-lattice relaxation | Probing magnetic properties and interactions within the material |

This table outlines potential applications of advanced characterization techniques to the study of Gadolinium Trisodium Bis(phosphate).

Deeper Understanding of Structure-Property Relationships through Integrated Theoretical and Experimental Approaches

A fundamental challenge in the materials science of Gadolinium Trisodium Bis(phosphate) is to establish clear and predictive relationships between its atomic-level structure and its macroscopic properties. Achieving this requires a synergistic approach that integrates advanced experimental characterization with robust theoretical modeling.

Experimentally, techniques such as powder X-ray diffraction and solid-state NMR spectroscopy can provide detailed structural information, which can then be used to validate and refine the theoretical models. mdpi.com Furthermore, the magnetic properties of Gadolinium Trisodium Bis(phosphate), which are of great interest for various applications, can be experimentally measured using techniques like SQUID magnetometry and then correlated with the structural details obtained from both theory and experiment. rsc.orgacs.orgmdpi.com The interplay between the Gd-O-P bond angles and distances and the resulting magnetic exchange interactions is a key area for investigation.

The table below illustrates how integrated theoretical and experimental approaches can be used to understand the structure-property relationships in Gadolinium Trisodium Bis(phosphate).

| Property of Interest | Experimental Technique | Theoretical Approach | Expected Insight |

| Crystal Structure | Powder X-ray Diffraction, Solid-State NMR | Density Functional Theory (DFT) | Prediction and validation of stable crystal phases and atomic positions. |

| Magnetic Properties | SQUID Magnetometry, EPR Spectroscopy | DFT, Spin Hamiltonian Modeling | Correlation of magnetic susceptibility and ordering with Gd³⁺ coordination and interatomic distances. rsc.orgacs.orgmdpi.com |

| Luminescent Properties | Photoluminescence Spectroscopy | Time-Dependent DFT (TD-DFT) | Understanding the mechanism of energy transfer and emission based on the local environment of dopant ions. |

| Catalytic Activity | Operando Spectroscopy, Reaction Kinetics | DFT modeling of reaction pathways | Identification of active sites and elucidation of catalytic mechanisms at a molecular level. |

This table provides a forward-looking framework for integrating theory and experiment in the study of Gadolinium Trisodium Bis(phosphate).

Expansion into Emerging Non-Biomedical Technology Sectors and Sustainable Chemistry

While the biomedical applications of gadolinium compounds are well-established, a significant grand challenge and opportunity lies in expanding the use of Gadolinium Trisodium Bis(phosphate) into new technological domains, with a strong emphasis on sustainable chemistry.

The unique electronic structure of gadolinium and the robust nature of the phosphate lattice suggest potential applications in catalysis. researchgate.net For instance, Gadolinium Trisodium Bis(phosphate) could be explored as a heterogeneous catalyst or catalyst support for a variety of organic transformations. The development of synthetic methods that produce high-surface-area, nanostructured forms of the material will be crucial for maximizing its catalytic potential.

Furthermore, the field of luminescent materials offers exciting prospects. instras.comacs.orgnih.gov By doping the Gadolinium Trisodium Bis(phosphate) host lattice with other lanthanide ions (e.g., Eu³⁺, Tb³⁺), it may be possible to create novel phosphors with tailored emission properties for applications in solid-state lighting, displays, and optical sensing. instras.comacs.orgnih.gov The efficiency of these materials will depend critically on the successful and uniform incorporation of dopant ions into the host lattice, which goes back to the importance of controlled synthesis.

In the context of sustainable chemistry, a major challenge is the development of environmentally benign synthesis routes for Gadolinium Trisodium Bis(phosphate) that minimize the use of harsh reagents and reduce energy consumption. d-nb.inforesearchgate.net Additionally, exploring the use of this compound in "catch and release" systems for phosphate remediation from water represents a promising avenue for environmental applications. researchgate.net

The following table summarizes potential non-biomedical applications and the associated research challenges for Gadolinium Trisodium Bis(phosphate).

| Application Area | Key Properties to Exploit | Research Challenges |

| Heterogeneous Catalysis | High surface area, Lewis acidity of Gd³⁺, Thermal stability | Synthesis of nanostructured forms, Understanding active sites, Catalyst deactivation studies |

| Luminescent Materials | Efficient host for luminescent dopants, Chemical stability | Achieving high quantum yields, Controlling dopant distribution, Developing transparent materials |

| Phosphate Remediation | High affinity for phosphate binding | Designing materials with high capacity and selectivity, Developing efficient regeneration methods |

| Sustainable Synthesis | Use of green solvents, Lower reaction temperatures | Maintaining high crystallinity and purity, Scalability of sustainable methods |

This table highlights future research directions for expanding the applications of Gadolinium Trisodium Bis(phosphate) beyond its current uses.

Q & A

Basic: What established methodologies are recommended for synthesizing Gadolinium trisodium bis(phosphate) with high purity?

Answer:

Synthesis typically involves controlled precipitation reactions under inert conditions to avoid gadolinium oxidation. Key steps include:

- Stoichiometric Mixing : Combining gadolinium chloride (GdCl₃) with sodium phosphate salts in deionized water at pH 7–8 to promote complexation .

- Purification : Dialysis or ultrafiltration to remove unreacted ions, followed by lyophilization to isolate the crystalline product .

- Purity Validation : Inductively coupled plasma mass spectrometry (ICP-MS) for gadolinium quantification and ion chromatography to verify sodium-phosphate ratios .

Basic: Which analytical techniques are critical for characterizing Gadolinium trisodium bis(phosphate) in vitro?

Answer:

- Structural Confirmation : X-ray diffraction (XRD) to determine crystallinity and Fourier-transform infrared spectroscopy (FTIR) to identify phosphate-Gd³⁵ coordination bonds .

- Elemental Composition : Energy-dispersive X-ray spectroscopy (EDS) coupled with thermogravimetric analysis (TGA) to assess hydration states and metal-ligand ratios .

- Stability Assessment : Dynamic light scattering (DLS) to monitor colloidal stability in aqueous buffers .

Advanced: How can researchers resolve contradictions in reported toxicity profiles of Gadolinium trisodium bis(phosphate)?

Answer:

- Data Harmonization : Compare studies using the FINER criteria (Feasibility, Novelty, Ethics, Relevance) to identify methodological biases, such as variations in cell lines or exposure durations .

- Class-Based Extrapolation : Analyze toxicity data from structurally related gadolinium complexes (e.g., Gd-DTPA) to infer mechanisms, supplemented by targeted in vitro assays (e.g., lactate dehydrogenase leakage in renal cell models) .

- Meta-Analysis : Use systematic review tools like PRISMA to aggregate data across studies, highlighting confounding variables (e.g., residual free Gd³⁺ ions) .

Advanced: What experimental designs are optimal for evaluating the thermodynamic stability of Gadolinium trisodium bis(phosphate) under physiological conditions?

Answer:

- Variable Modulation : Conduct isothermal titration calorimetry (ITC) at pH 5–7.4 and 37°C to simulate lysosomal and extracellular environments .

- Competitive Ligand Studies : Introduce endogenous anions (e.g., citrate, bicarbonate) to measure ligand displacement kinetics via UV-Vis spectroscopy .

- Longitudinal Stability : Use accelerated aging protocols (e.g., 40°C/75% relative humidity) with periodic XRD and ICP-MS to track decomposition products .

Basic: What safety protocols are essential when handling Gadolinium trisodium bis(phosphate) in laboratory settings?

Answer:

- Containment : Use fume hoods and gloveboxes to prevent inhalation/contact, as gadolinium compounds may exhibit nephrotoxicity in particulate form .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal, adhering to EPA guidelines for heavy-metal waste .

- Emergency Procedures : Immediate rinsing with EDTA solutions (5% w/v) to chelate free Gd³⁺ ions in case of skin exposure .

Advanced: How can researchers investigate the metabolic interactions of Gadolinium trisodium bis(phosphate) in cellular models?

Answer:

- Isotopic Tracing : Use ³¹P-NMR to track phosphate release kinetics in hepatocyte cultures exposed to Gd-complexed phosphates .

- Enzymatic Assays : Measure alkaline phosphatase activity in cell lysates to quantify phosphate hydrolysis rates .

- Gene Expression Profiling : RNA sequencing to identify pathways (e.g., MAPK signaling) perturbed by gadolinium-phosphate interactions .

Basic: What are the key considerations for selecting buffer systems in Gadolinium trisodium bis(phosphate) dissolution studies?

Answer:

- Ionic Strength : Use phosphate-buffered saline (PBS) at 150 mM NaCl to mimic physiological conditions and prevent colloidal aggregation .

- pH Sensitivity : Avoid citrate buffers (pH <6) to minimize gadolinium dissociation, as evidenced by speciation modeling using software like PHREEQC .

- Chelation Interference : Preclude EDTA-containing buffers, which may destabilize the Gd-phosphate complex .

Advanced: What strategies mitigate batch-to-batch variability in Gadolinium trisodium bis(phosphate) synthesis for reproducible research?

Answer:

- Process Analytical Technology (PAT) : Implement real-time pH and conductivity monitoring during synthesis to ensure reaction completion .

- Quality-by-Design (QbD) : Use factorial design experiments to optimize parameters (e.g., temperature, stirring rate) and identify critical quality attributes .

- Interlaboratory Calibration : Share reference samples with orthogonal characterization (e.g., XRD, NMR) across collaborating labs to standardize protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.